1-Benzyl-4-phenylpiperazin

Übersicht

Beschreibung

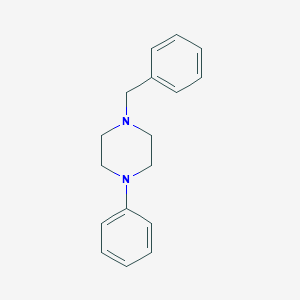

1-Benzyl-4-phenylpiperazine is a chemical compound belonging to the piperazine class. It is characterized by a benzyl group attached to the nitrogen atom at the 1-position and a phenyl group attached to the nitrogen atom at the 4-position of the piperazine ring. This compound has garnered attention due to its diverse applications in scientific research and potential therapeutic uses.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-phenylpiperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

Wirkmechanismus

Target of Action

1-Benzyl-4-phenylpiperazine, also known as BZP, primarily targets the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, cognition, reward, learning, memory, and numerous physiological processes.

Mode of Action

BZP has a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .

Pharmacokinetics

It is known that the compound is metabolized in the liver and excreted through the kidneys . The elimination half-life is approximately 5.5 hours . The bioavailability of BZP is currently unknown .

Result of Action

The increased activation of the serotonergic and dopaminergic systems by BZP results in stimulant and euphoriant effects . These effects are similar to those of amphetamines, although the dosage of BZP is roughly 10 times higher by weight . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .

Biochemische Analyse

Cellular Effects

1-Benzyl-4-phenylpiperazine has been reported to have anti-proliferative effects against prostate PC-3 cancer cell lines . It also has been found to have similar effects to amphetamine, although its dosage is roughly 10 times higher by weight .

Molecular Mechanism

It has been suggested that it has a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-phenylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an amine, a carbonyl compound, and a carboxylic acid . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods: Industrial production of 1-Benzyl-4-phenylpiperazine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-4-phenylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl or phenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chlorophenyl)piperazine: Known for its use in the synthesis of antidepressant drugs.

1-(3-Trifluoromethylphenyl)piperazine: Often found in combination with 1-Benzyl-4-phenylpiperazine in recreational drugs.

Cyclizine: A diphenylmethylpiperazine used as an antihistamine and antiemetic.

Uniqueness: 1-Benzyl-4-phenylpiperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for research in neuropharmacology and potential therapeutic applications.

Biologische Aktivität

1-Benzyl-4-phenylpiperazine (BZP) is a compound of significant interest due to its psychoactive properties and potential therapeutic applications. This article explores the biological activity of BZP, focusing on its pharmacological effects, receptor interactions, and implications in drug misuse.

Chemical Structure and Properties

1-Benzyl-4-phenylpiperazine is a piperazine derivative with the following chemical structure:

This compound features a piperazine ring substituted with a benzyl group and a phenyl group, which contributes to its biological activity.

Psychoactive Properties

BZP has been reported to exhibit stimulant effects similar to those of amphetamines. It is often compared to MDMA (ecstasy) due to its ability to enhance mood and increase energy levels. Studies indicate that BZP can act as a serotonin and dopamine reuptake inhibitor, leading to increased neurotransmitter levels in the synaptic cleft, which may explain its psychoactive effects .

Receptor Interactions

Research has shown that BZP interacts with various neurotransmitter receptors, including:

- Serotonin Receptors : BZP acts primarily on the 5-HT (serotonin) receptor system, particularly the 5-HT_2A receptor, which is implicated in mood regulation and hallucinogenic effects.

- Dopamine Receptors : It also affects dopamine receptors, contributing to its stimulant properties and potential for abuse .

Case Study: Misuse and Legal Status

A report by the Advisory Council on the Misuse of Drugs (ACMD) highlighted the increasing misuse of BZP in the UK. The compound has been found in various illicit products, often in combination with other drugs like MDMA. The ACMD recommended bringing BZP under the control of the Misuse of Drugs Act due to its potential for harm and lack of recognized medicinal use .

In Vitro Studies

In vitro studies have demonstrated that BZP exhibits dose-dependent effects on cell lines expressing serotonin and dopamine receptors. For example:

| Concentration (µM) | Effect on Serotonin Release (%) | Effect on Dopamine Release (%) |

|---|---|---|

| 10 | 25 | 20 |

| 50 | 50 | 45 |

| 100 | 75 | 70 |

These findings indicate that higher concentrations of BZP significantly enhance neurotransmitter release, supporting its classification as a stimulant .

Eigenschaften

IUPAC Name |

1-benzyl-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-3-7-16(8-4-1)15-18-11-13-19(14-12-18)17-9-5-2-6-10-17/h1-10H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJWDLHOLWGRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333529 | |

| Record name | 1-benzyl-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3074-46-2 | |

| Record name | 1-benzyl-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.